molecular formula C8H6F3NO3 B12307394 2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid

2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid

Cat. No.: B12307394
M. Wt: 221.13 g/mol
InChI Key: PUKVJTLAEFSOLU-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid is a chemical compound with a pyridine ring substituted with a trifluoromethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the acetic acid moiety may contribute to its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14)

InChI Key

PUKVJTLAEFSOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)OC(F)(F)F

Origin of Product

United States

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